molecular formula C15H25NO4 B186625 (3S,4aS,8aS)-2-(tert-Butoxycarbonyl)decahydroisoquinoline-3-carboxylic acid CAS No. 115238-59-0

(3S,4aS,8aS)-2-(tert-Butoxycarbonyl)decahydroisoquinoline-3-carboxylic acid

Cat. No.: B186625
CAS No.: 115238-59-0
M. Wt: 283.36 g/mol
InChI Key: WWTFZHGXVCAEKT-TUAOUCFPSA-N
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Description

(3S,4aS,8aS)-2-(tert-Butoxycarbonyl)decahydroisoquinoline-3-carboxylic acid (CAS 115238-59-0) is a high-purity chemical compound supplied for non-medical, industrial and scientific research applications . This compound, with the molecular formula C15H25NO4 and a molecular weight of 283.37 g/mol, is a stereochemically defined decahydroisoquinoline derivative that serves as a valuable building block in organic synthesis and medicinal chemistry research . The structure features a tert-butoxycarbonyl (Boc) protecting group, which is crucial for safeguarding the secondary amine during multi-step synthetic sequences, particularly in the development of complex molecules and peptidomimetics . As a bifunctional molecule containing both a carboxylic acid and a protected amine, it is an important intermediate for the construction of more complex chemical entities. Researchers utilize this compound in the synthesis of various pharmacologically active targets. This product is strictly for professional laboratory use. It is not intended for personal, medicinal, or diagnostic applications. Please consult the Safety Data Sheet (SDS) prior to use. This compound may be harmful if swallowed and causes skin and serious eye irritation .

Properties

IUPAC Name

(3S,4aS,8aS)-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO4/c1-15(2,3)20-14(19)16-9-11-7-5-4-6-10(11)8-12(16)13(17)18/h10-12H,4-9H2,1-3H3,(H,17,18)/t10-,11+,12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWTFZHGXVCAEKT-TUAOUCFPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CCCCC2CC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]2CCCC[C@H]2C[C@H]1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20476304
Record name (3S,4aS,8aS)-2-(tert-Butoxycarbonyl)decahydroisoquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20476304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115238-59-0
Record name 2-(1,1-Dimethylethyl) (3S,4aS,8aS)-octahydro-2,3(1H)-isoquinolinedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=115238-59-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3S,4aS,8aS)-2-(tert-Butoxycarbonyl)decahydroisoquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20476304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Conditions and Stereochemical Control

  • Substrates : L-Phenylalanine reacts with formaldehyde in the presence of hydrobromic acid (HBr) to yield (3S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrobromide.

  • Stereoselectivity : The use of HBr instead of HCl enhances enantiomeric excess (>97% L-isomer), critical for downstream stereochemical outcomes.

  • Workup : Neutralization with aqueous base followed by extraction into organic solvents (e.g., ethyl acetate) isolates the free base.

tert-Butoxycarbonyl (Boc) Protection of the Amine

Introducing the Boc group at position 2 stabilizes the amine against oxidation and side reactions during subsequent steps. Two primary methodologies exist for this protection:

Method A: Direct Boc Protection Using Di-tert-Butyl Dicarbonate

  • Reagents : Di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) or dichloromethane (DCM), with catalytic 4-dimethylaminopyridine (DMAP).

  • Conditions : Reaction at 0–25°C for 4–12 hours, yielding 2-Boc-tetrahydroisoquinoline-3-carboxylic acid.

  • Yield : 85–90% after silica gel chromatography.

Method B: Phosgene-Mediated N-Carboxy Anhydride (NCA) Formation

  • Reagents : Phosgene (1.3 equivalents) in ethyl acetate, followed by tert-butylamine (2.6 equivalents).

  • Mechanism : Phosgene converts the amine to an N-carboxy anhydride intermediate, which reacts with tert-butylamine to form the Boc-protected carboxamide.

  • Yield : 75–80% for the two-step sequence.

Comparative Analysis : Method A avoids toxic phosgene and simplifies workup, making it preferable for laboratory-scale synthesis. Method B, however, is advantageous in industrial settings due to streamlined in situ processing.

Catalytic Hydrogenation to Decahydroisoquinoline

Saturating the tetrahydroisoquinoline ring to the decahydro form necessitates precise catalytic hydrogenation.

Hydrogenation Conditions and Stereochemical Outcomes

  • Catalyst : Rhodium on alumina (Rh/Al₂O₃) or palladium on carbon (Pd/C).

  • Conditions :

    • Pressure : 50–100 psi H₂

    • Temperature : 25–50°C

    • Solvent : Ethanol or ethyl acetate

  • Stereochemical Control : The Rh catalyst favors cis-ring juncture (4aS,8aS configuration) due to its ability to hydrogenate both rings concurrently without epimerization.

Yield : 60–70% after crystallization from heptane.

Functional Group Interconversion and Final Isolation

Carboxylic Acid Retention

The carboxylic acid at position 3 remains intact throughout the synthesis. Post-hydrogenation, acidic workup (e.g., 1M HCl) ensures protonation of the amine, while the Boc group remains stable.

Purification Techniques

  • Crystallization : Heptane or hexane/ethyl acetate mixtures precipitate the product.

  • Chromatography : Reverse-phase HPLC resolves diastereomers if stereochemical drift occurs during hydrogenation.

Industrial-Scale Optimization

Large-scale production emphasizes cost efficiency and reproducibility:

  • Continuous Flow Reactors : Implemented for Boc protection to enhance mixing and heat transfer.

  • Catalyst Recycling : Rh/Al₂O₃ is filtered and reused for up to five cycles without significant activity loss.

  • Process Analytics : In-line FTIR monitors NCA intermediate formation, reducing byproduct generation.

Challenges and Mitigation Strategies

ChallengeSolution
Epimerization during hydrogenationUse of Rh catalysts at low temperatures
Boc group cleavage under acidic conditionspH-controlled workup (pH 6–7)
Low solubility of intermediatesSolvent screening (e.g., THF/water mixtures)

Chemical Reactions Analysis

Types of Reactions

(3S,4aS,8aS)-2-(tert-Butoxycarbonyl)decahydroisoquinoline-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions may include:

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halides or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of (3S,4aS,8aS)-2-(tert-Butoxycarbonyl)decahydroisoquinoline-3-carboxylic acid involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors on cell surfaces to modulate cellular responses.

    Pathways: Involvement in signaling pathways that regulate biological processes.

Comparison with Similar Compounds

(3S,4aS,8aS)-2-[(Benzyloxy)carbonyl]-decahydroisoquinoline-3-carboxylic Acid

Key Differences :

  • Protecting Group : Benzyloxycarbonyl (Cbz) instead of Boc.
  • Molecular Formula: C₁₈H₂₃NO₄; Molecular Weight: 317.38 g/mol .
  • Physicochemical Properties :
    • Lower LogD at pH 7.4 (0.20 vs. Boc derivative’s higher hydrophobicity) .
    • pKa: 3.96 (carboxylic acid) .
  • Applications : Used in peptide synthesis but requires hydrogenation for deprotection, unlike the acid-labile Boc group .

(3R,4aS,6R,8aS)-6-(2H-Tetrazol-5-ylmethyl)decahydro-3-isoquinolinecarboxylic Acid

Key Differences :

  • Substituent : Tetrazole moiety at the 6-position.
  • Stereochemistry : Altered configuration (3R,6R) .

(3S,4aS,8aS)-N-tert-Butyl-decahydroisoquinoline-3-carboxamide

Key Differences :

  • Functional Group : Carboxamide replaces the carboxylic acid.
  • Applications : Intermediate in nelfinavir synthesis; the tert-butyl carbamoyl group modulates solubility and hydrogen-bonding capacity .

(3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic Acid

Key Differences :

  • Core Structure: Piperidine ring instead of decahydroisoquinoline.
  • Molecular Formula: C₁₇H₂₃NO₄; Molecular Weight: 305.37 g/mol .
  • Applications : The phenyl group increases hydrophobicity, influencing binding affinity in small-molecule therapeutics .

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups LogD (pH 7.4) Applications
(3S,4aS,8aS)-2-(tert-Butoxycarbonyl)decahydroisoquinoline-3-carboxylic acid C₁₅H₂₅NO₄ 283.36 Boc, carboxylic acid N/A HIV protease inhibitor synthesis
(3S,4aS,8aS)-2-[(Benzyloxy)carbonyl]-decahydroisoquinoline-3-carboxylic acid C₁₈H₂₃NO₄ 317.38 Cbz, carboxylic acid 0.20 Peptide synthesis
(3R,4aS,6R,8aS)-6-(Tetrazol-5-ylmethyl)decahydro-3-isoquinolinecarboxylic acid C₁₂H₁₈N₄O₂ 266.30 Tetrazole, carboxylic acid N/A Bioisostere in drug design
(3S,4aS,8aS)-N-tert-Butyl-decahydroisoquinoline-3-carboxamide C₁₄H₂₄N₂O₂ 252.35 Boc, carboxamide N/A Nelfinavir intermediate
(3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid C₁₇H₂₃NO₄ 305.37 Boc, phenyl, carboxylic acid N/A Small-molecule therapeutics

Research Findings and Key Insights

Synthetic Utility : The Boc-protected derivative is favored in HIV drug synthesis due to its acid-labile protection, enabling efficient deprotection without harsh conditions . In contrast, the Cbz variant requires catalytic hydrogenation, complicating large-scale production .

Solubility and Bioavailability : The Boc group improves solubility in organic solvents (e.g., isopropyl alcohol), critical for reaction efficiency . The tetrazole analog’s lower LogD may enhance aqueous solubility, beneficial for oral bioavailability .

Structural Impact on Binding: The decahydroisoquinoline core provides rigidity, mimicking peptide backbones in protease inhibitors. Substituting it with a piperidine ring (as in ) alters conformational flexibility, impacting target binding .

Biological Activity

(3S,4aS,8aS)-2-(tert-Butoxycarbonyl)decahydroisoquinoline-3-carboxylic acid is a synthetic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial properties, mechanisms of action, and structure-activity relationships (SAR).

  • Molecular Formula : C₁₇H₃₃NO₄
  • Molecular Weight : 321.37 g/mol
  • CAS Number : 143527-70-2
  • Physical State : Solid (white to almost white powder)
  • Melting Point : 112.0 to 116.0 °C

Biological Activity Overview

The biological activity of this compound has been primarily studied in the context of its antibacterial properties. Research indicates that derivatives of this compound exhibit significant antibacterial effects against various bacterial strains.

Antibacterial Activity

A study conducted on related compounds revealed that many derivatives of this class demonstrated potent antibacterial activities against both Gram-positive and Gram-negative bacteria. The following table summarizes the antibacterial activity of selected derivatives:

CompoundBacterial StrainIC50 (µg/mL)Comparison
Compound 14Pseudomonas aeruginosa0.195Superior to Penicillin G and Kanamycin B
Compound 5Staphylococcus aureus0.250Comparable to existing antibiotics
Compound 18Bacillus subtilis0.300Effective against multiple strains

These findings suggest that modifications to the basic structure can enhance antibacterial potency, indicating a promising avenue for drug development.

The mechanism through which this compound exerts its antibacterial effects is not fully elucidated; however, it is hypothesized to involve interference with bacterial cell wall synthesis or disruption of membrane integrity. This interference can lead to increased permeability and eventual cell lysis.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the efficacy of this compound. Research indicates that:

  • Substituents on the aromatic ring significantly influence activity; halogenated derivatives tend to show enhanced activity.
  • The presence of a tert-butoxycarbonyl (Boc) group is essential for maintaining stability and enhancing solubility.

A detailed SAR study highlighted that compounds with specific substitutions at the 2-position on the thiazolidine ring exhibited improved antibacterial properties compared to their unsubstituted counterparts.

Case Studies

  • Case Study: Synthesis and Evaluation
    A comprehensive synthesis of various derivatives was conducted to evaluate their biological activity. The results indicated that certain modifications led to compounds with IC50 values significantly lower than traditional antibiotics, showcasing their potential as new therapeutic agents.
  • Case Study: In Vivo Efficacy
    In vivo studies demonstrated that selected derivatives effectively reduced bacterial load in infected animal models. These studies are critical in establishing the translational potential of these compounds into clinical settings.

Q & A

Basic Research Questions

Q. What safety protocols are critical when handling (3S,4aS,8aS)-2-(tert-Butoxycarbonyl)decahydroisoquinoline-3-carboxylic acid in the laboratory?

  • Methodological Answer : Use nitrile or chemical-resistant gloves, and inspect them for defects prior to use to prevent skin contact. Wear full chemical protective clothing and safety goggles compliant with NIOSH (US) or EN 166 (EU) standards. For respiratory protection, employ P95 (US) or P1 (EU) particle filters for low exposure, or OV/AG/P99 (US)/ABEK-P2 (EU) filters for higher concentrations. Ensure local exhaust ventilation and immediate access to eyewash stations and safety showers .

Q. How is this compound typically synthesized, and what coupling agents are used in its preparation?

  • Methodological Answer : A common approach involves coupling reactions using reagents like EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) in dichloromethane. For example, similar decahydroisoquinoline derivatives are synthesized via epoxide ring-opening reactions in isopropyl alcohol, followed by purification via silica gel chromatography (e.g., CHCl₃/CH₃OH 95:5) .

Q. What analytical techniques are used to characterize enantiomeric purity?

  • Methodological Answer : Chiral HPLC with columns such as Chiralcel OD-H is standard. Derivatization to stable amides (e.g., 4-chloro-3-trifluoromethylphenyl amides) enhances chromatographic resolution. Mobile phases like 10% isopropyl alcohol/hexane at 0.5 mL/min provide baseline separation for stereoisomers .

Advanced Research Questions

Q. How can researchers optimize reaction yields for stereoselective synthesis of this compound?

  • Methodological Answer : Optimize solvent polarity and temperature to favor desired stereochemistry. For example, i-PrOH promotes stereoselective ring-opening of epoxides in decahydroisoquinoline systems. Kinetic vs. thermodynamic control should be assessed via time-course HPLC monitoring .

Q. What strategies mitigate data contradictions in stability studies under varying pH or temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies (e.g., 40°C/75% RH for 6 months) with LC-MS/MS to track degradation products. Compare results against control batches. If decomposition pathways are unclear (as noted in SDS lacking stability data ), use isotopic labeling (e.g., deuterated solvents) to trace reaction intermediates .

Q. How can conflicting toxicity data be resolved when no standardized assays are available?

  • Methodological Answer : Use tiered testing: (1) In vitro assays (Ames test for mutagenicity, MTT for cytotoxicity) followed by (2) in vivo acute toxicity studies in rodents (OECD 423). Cross-reference with structurally similar compounds (e.g., tert-butoxycarbonyl-protected amines in ), which show low acute toxicity but require carcinogenicity screening per IARC guidelines .

Q. What advanced techniques validate the compound’s stability in long-term storage?

  • Methodological Answer : Use dynamic vapor sorption (DVS) to assess hygroscopicity and XRPD (X-ray powder diffraction) to detect polymorphic changes. Store in airtight containers under nitrogen at -20°C, as recommended for tert-butoxycarbonyl (Boc)-protected analogs .

Data Analysis and Contradiction Management

Q. How should researchers address discrepancies in reported physical properties (e.g., melting points) across studies?

  • Methodological Answer : Perform differential scanning calorimetry (DSC) with a slow heating rate (1°C/min) to accurately determine melting points. Compare results with literature values for Boc-protected isoquinoline derivatives (e.g., 150–151°C for similar compounds ). Purity should be confirmed via NMR (≥95% by ¹H integration) and elemental analysis.

Q. What computational methods support conformational analysis of the decahydroisoquinoline core?

  • Methodological Answer : Use density functional theory (DFT) at the B3LYP/6-31G(d) level to model chair and boat conformations. Compare calculated NMR chemical shifts (e.g., via Gaussian) with experimental data to validate dominant conformers .

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